![molecular formula C7H14N2O B1419294 N-Ethylpyrrolidine-3-carboxamide CAS No. 1060817-56-2](/img/structure/B1419294.png)
N-Ethylpyrrolidine-3-carboxamide
Overview
Description
N-Ethylpyrrolidine-3-carboxamide is a chemical compound with the molecular formula C7H14N2O . It belongs to the class of compounds known as pyrrolidines, which are five-membered nitrogen heterocycles .
Molecular Structure Analysis
The molecular structure of N-Ethylpyrrolidine-3-carboxamide is characterized by a five-membered pyrrolidine ring. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure of N-Ethylpyrrolidine-3-carboxamide allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Asymmetric Organocatalysis
N-Ethylpyrrolidine-3-carboxamide: is a valuable compound in the field of asymmetric organocatalysis. It serves as a building block for the synthesis of various organocatalysts, which are crucial for facilitating enantioselective chemical reactions . These catalysts are instrumental in creating complex molecular architectures with high stereochemical precision, which is essential for the development of pharmaceuticals and fine chemicals.
Drug Discovery
In drug discovery, the pyrrolidine ring found in N-Ethylpyrrolidine-3-carboxamide is a versatile scaffold that is widely used to develop novel biologically active compounds . Its incorporation into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic properties, leading to improved efficacy and selectivity for therapeutic targets.
Green Chemistry
The synthesis of pyrrolidines, including N-Ethylpyrrolidine-3-carboxamide, can be enhanced by microwave-assisted organic synthesis (MAOS) . This method increases synthetic efficiency and aligns with the principles of green chemistry by reducing reaction times and potentially lowering the environmental impact of chemical synthesis.
Stereogenicity in Medicinal Chemistry
The stereogenicity of the pyrrolidine ring in N-Ethylpyrrolidine-3-carboxamide is of significant interest in medicinal chemistry. The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to the varying binding modes to enantioselective proteins .
Synthetic Methods Development
N-Ethylpyrrolidine-3-carboxamide is used in the development of new synthetic methods for constructing chiral pyrrolidines . These methods are crucial for the efficient production of a wide range of synthetic and natural compounds featuring the pyrrolidine motif.
Ligand Design in Catalysis
The pyrrolidine structure of N-Ethylpyrrolidine-3-carboxamide characterizes many ligands used in catalysis . These ligands are essential for various catalytic processes, including those used in the synthesis of complex organic molecules.
properties
IUPAC Name |
N-ethylpyrrolidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-9-7(10)6-3-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVNYUIISCOCSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672454 | |
Record name | N-Ethylpyrrolidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethylpyrrolidine-3-carboxamide | |
CAS RN |
1060817-56-2 | |
Record name | N-Ethylpyrrolidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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